2,3,5,6-Tetrachlorobenzotrifluoride
Overview
Description
2,3,5,6-Tetrachlorobenzotrifluoride is a chemical compound . It is also known as 1,2,4,5-tetrafluoro-3-(trifluoromethyl)benzene . It is a liquid form and has a clear colorless appearance .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Chlorobenzotrifluoride compounds, especially 3,4,5-trichlorobenzotrifluoride, are obtained by replacement of at least one m-nitro group in a nitrobenzotrifluoride by chlorine .Scientific Research Applications
Metalation and Derivatization
2,3,5,6-Tetrachlorobenzotrifluoride and its derivatives have been utilized in metalation and derivatization processes. Research by Masson et al. (2005) revealed that the metalation of dichlorobenzotrifluorides can be effectively carried out with standard reagents, leading to the formation of organometallic intermediates. These intermediates were then transformed into benzoic acids, showcasing the compound's utility in synthesizing complex organic molecules Masson, E., Marzi, E., Cottet, F., Bobbio, C., & Schlosser, M. (2005). European Journal of Organic Chemistry, 4393-4400.
Synthesis and Magnetic Properties of Complexes
This compound has been instrumental in the synthesis of metal-organic complexes with unique magnetic properties. Zhao et al. (2014) utilized the 3,5-dichlorobenzoate anion, derived from a similar compound, as a bridging ligand in the hydrothermal synthesis of tetranuclear clusters. These clusters exhibited slow magnetic relaxation, indicating potential applications in the field of molecular magnetism Zhao, F.-H., Li, H., Che, Y.-x., Zheng, J.-m., Vieru, V., Chibotaru, L., Grandjean, F., & Long, G. (2014). Inorganic Chemistry, 9785-9799.
Biotransformation Studies
The biotransformation of fluorotelomer alcohols, which share structural similarities with this compound, has been studied to understand their environmental fate. Tseng et al. (2014) investigated the transformation of 6:2 FTOH by the white-rot fungus, highlighting the compound's degradation into more environmentally friendly byproducts Tseng, N., Wang, N., Szostek, B., & Mahendra, S. (2014). Environmental Science & Technology, 4012-4020.
Coordination Chemistry
The coordination chemistry of tetrazines, which can be synthesized from substrates similar to this compound, has been explored for its unique electron and charge transfer properties. These properties make tetrazines valuable in the construction of supramolecular materials Kaim, W. (2002). Coordination Chemistry Reviews, 127-139.
Hydrogen for Fluorine Exchange
Research on the exchange reactions involving fluoroaromatics, similar to this compound, has provided insights into novel synthetic pathways. Maron et al. (2005) studied the hydrogen for fluorine exchange in fluoroaromatics, demonstrating the synthetic utility of these reactions in organic chemistry Maron, L., Werkema, E. L., Perrin, L., Eisenstein, O., & Andersen, R. (2005). Journal of the American Chemical Society, 279-292.
Mechanism of Action
Target of Action
Similar compounds such as 2,3,5,6-tetrafluoro-4-methoxy-benzamide have been shown to interact with proteins like galectin-3 . Galectin-3 is a protein that plays a crucial role in cell-cell adhesion, cell-matrix interactions, macrophage activation, angiogenesis, and metastasis .
Mode of Action
It is generally accepted that drugs exert their effects by binding to receptors, which are cellular components that the drugs interact with to produce a cellular response . The interaction between the drug and its target can lead to changes in the biochemical pathways within the cell .
Biochemical Pathways
For instance, 2,3,5,6-Tetrafluorobenzaldehyde has been evaluated as a substrate of Prunus mume hydroxynitrile lyase , suggesting that it may be involved in the metabolism of cyanogenic glycosides.
Result of Action
For instance, a cobalt 2,3,5,6-tetrafluoroterephthalic coordination polymer synthesized at room temperature displayed a high capacity of 1074.6 mA h g−1 after 50 cycles in the voltage range of 0.01–3 V versus Li/Li+ .
Properties
IUPAC Name |
1,2,4,5-tetrachloro-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl4F3/c8-2-1-3(9)6(11)4(5(2)10)7(12,13)14/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMJWQMCMRUYTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)C(F)(F)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl4F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60548397 | |
Record name | 1,2,4,5-Tetrachloro-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60548397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7656-99-7 | |
Record name | 1,2,4,5-Tetrachloro-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60548397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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